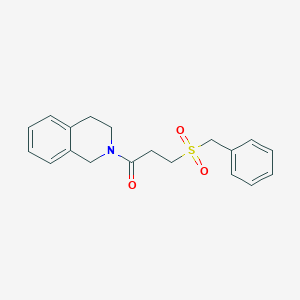

3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-19(20-12-10-17-8-4-5-9-18(17)14-20)11-13-24(22,23)15-16-6-2-1-3-7-16/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYYPYVMAPUIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multiple steps:

-

Formation of the Benzylsulfonyl Intermediate

Starting Material: Benzyl chloride.

Reagent: Sodium sulfite.

Conditions: Reflux in aqueous medium to form benzylsulfonic acid, followed by conversion to benzylsulfonyl chloride using thionyl chloride.

-

Preparation of the 3,4-Dihydroisoquinoline

Starting Material: Isoquinoline.

Reagent: Hydrogen gas.

Catalyst: Palladium on carbon (Pd/C).

Conditions: Hydrogenation under pressure to yield 3,4-dihydroisoquinoline.

-

Coupling Reaction

Starting Materials: Benzylsulfonyl chloride and 3,4-dihydroisoquinoline.

Reagent: Base such as triethylamine.

Conditions: Stirring at room temperature to form the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors for the hydrogenation step and automated systems for the coupling reaction to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate or chromium trioxide.

Conditions: Acidic or basic medium.

Products: Oxidized derivatives of the benzylsulfonyl group.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Anhydrous solvents.

Products: Reduced forms of the ketone or sulfonyl groups.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Basic or neutral medium.

Products: Substituted derivatives at the benzylsulfonyl or isoquinoline positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.

Scientific Research Applications

Chemistry

Synthetic Intermediate: Used in the synthesis of more complex molecules due to its reactive functional groups.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.

Receptor Binding: May interact with specific receptors in biological systems, making it a candidate for drug development.

Medicine

Pharmacophore: The compound’s structure suggests it could serve as a pharmacophore in the design of new therapeutic agents.

Anticancer Research: Investigated for its potential anticancer properties due to its ability to interfere with cellular processes.

Industry

Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Chemical Manufacturing: Employed as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the isoquinoline moiety may enhance binding affinity through π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-one Derivatives

- 3-Amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one hydrochloride: This analog replaces the benzylsulfonyl group with an amino moiety. It serves as a precursor for further functionalization .

- The compound (MW: 334.4 g/mol) has been characterized for its structural features but lacks reported bioactivity data .

Hybrid Molecules with Dihydroisoquinoline Cores

- Glovadalenum (Dopamine D1 Receptor Modulator): Contains a dihydroisoquinoline core linked to a dichloroindazole group. Its structural complexity and hydroxylmethyl substituents enhance receptor binding specificity, demonstrating the scaffold’s versatility in neurological drug design .

- 7-(Naphthalen-2-ylmethyl)-3,4-dihydroisoquinoline Derivatives: These derivatives exhibit substituent-dependent bioactivity, with naphthyl groups enhancing lipophilicity and π-π interactions in target binding. Synthesis yields for such analogs are moderate (21–40%), highlighting challenges in sterically hindered reactions .

Functional Group Comparisons

Sulfonyl-Containing Analogues

- (1S,4R)-1-(((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one: This compound incorporates a sulfonyl group into a bicyclic framework, improving rigidity and conformational stability. The sulfonyl group’s electron-withdrawing nature may reduce metabolic oxidation compared to alkyl chains .

Heterocyclic Modifications

- 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one: The trifluoromethyl group and pyrrolidine ring enhance metabolic resistance and target affinity. The compound’s molecular weight (436.9 g/mol) and halogenated aryl group suggest applications in kinase inhibition or GPCR modulation .

Table 1: Comparative Analysis of Key Parameters

*Estimated based on structural analogs.

Biological Activity

The compound 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a derivative of isoquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The molecular formula for this compound is , with a molar mass of approximately 305.39 g/mol. The presence of the benzylsulfonyl group enhances its reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H19NO3S |

| Molar Mass | 305.39 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The isoquinoline core can modulate the activity of enzymes and receptors, leading to diverse pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonyl group may facilitate interactions with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antioxidant Activity

Studies have shown that isoquinoline derivatives possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders. For instance, it could inhibit neuronal apoptosis and reduce inflammation in neural tissues.

Antimicrobial Properties

The benzylsulfonyl moiety has been linked to antimicrobial activity against various pathogens. This makes it a candidate for further investigation as a potential therapeutic agent against infections.

Case Studies

- Neuroprotection in Animal Models : A study involving rodents demonstrated that administration of similar isoquinoline derivatives resulted in reduced neuronal damage following induced ischemia. The compound's ability to modulate inflammatory responses was highlighted as a key factor in its protective effects.

- Antimicrobial Efficacy : In vitro tests showed that compounds with similar structures exhibited inhibitory effects on bacterial growth, suggesting potential for development into new antibiotics.

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of isoquinoline to explore their biological activities further. For example:

- Study on Structure-Activity Relationship (SAR) : Investigations into how modifications of the benzylsulfonyl group affect biological activity have provided insights into optimizing these compounds for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.